molecular formula C9H10F3NS B14860020 [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine

[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine

Cat. No.: B14860020
M. Wt: 221.24 g/mol
InChI Key: UNBGKYKSWMBFHB-UHFFFAOYSA-N
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Description

[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine is a chemical compound with the molecular formula C9H10F3NS and a molecular weight of 221.24 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds.

    Methylamine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

[4-cyclopropyl-5-(trifluoromethyl)thiophen-2-yl]methanamine

InChI

InChI=1S/C9H10F3NS/c10-9(11,12)8-7(5-1-2-5)3-6(4-13)14-8/h3,5H,1-2,4,13H2

InChI Key

UNBGKYKSWMBFHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC(=C2)CN)C(F)(F)F

Origin of Product

United States

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